![molecular formula C11H9N3O2 B7586350 But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, also known as BTP, is a chemical compound that has gained significant attention in the field of scientific research. BTP is a heterocyclic organic compound that possesses a triazole ring and a pyridine ring. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been found to exhibit significant biological activity. In
Mechanism of Action
But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate inhibits PTP activity by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the activation of downstream signaling pathways, resulting in various cellular effects. But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has been found to exhibit selectivity towards certain PTPs, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.
Biochemical and Physiological Effects:
But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the specific roles of these enzymes in various biological processes. But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate. One area of interest is the development of But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the identification of new PTP targets and the development of more selective inhibitors. Additionally, the use of But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity. Overall, the study of But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has the potential to lead to significant advances in the field of medicinal chemistry and drug discovery.
Synthesis Methods
The synthesis of But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves the reaction of 2-ethynylpyridine with 3-azidoprop-1-yn-1-yl benzoate in the presence of a copper catalyst. The reaction leads to the formation of But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, which is then purified using column chromatography. The yield of But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is typically around 60-70%.
Scientific Research Applications
But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has been extensively studied in the field of medicinal chemistry due to its potent inhibitory activity against PTPs. PTPs are a class of enzymes that play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has been found to exhibit significant inhibitory activity against a wide range of PTPs, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
but-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-3-8(2)16-11(15)9-4-5-10-13-12-7-14(10)6-9/h1,4-8H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBHLQXYRYDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)C1=CN2C=NN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
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